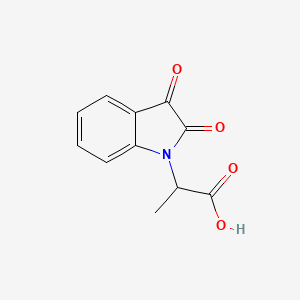

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid

Description

2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid (CAS: 60705-96-6) is a heterocyclic compound featuring an indole scaffold with two ketone groups at positions 2 and 3 (2,3-dioxoindole) and a propanoic acid side chain at position 1 . This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name |

2-(2,3-dioxoindol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-6(11(15)16)12-8-5-3-2-4-7(8)9(13)10(12)14/h2-6H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQDSRQQVCBAEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C2=CC=CC=C2C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801211965 | |

| Record name | 2,3-Dihydro-α-methyl-2,3-dioxo-1H-indole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801211965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19612-69-2 | |

| Record name | 2,3-Dihydro-α-methyl-2,3-dioxo-1H-indole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19612-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-α-methyl-2,3-dioxo-1H-indole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801211965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid typically involves the reaction of isatin (1H-indole-2,3-dione) with appropriate reagents. One common method includes the condensation of isatin with an α-amino acid under acidic conditions, followed by cyclization to form the indole ring . The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Hydrolysis and Decarboxylation Reactions

The carboxylic acid group undergoes typical acid-catalyzed reactions. Under basic conditions, it can form carboxylate salts, while in acidic environments, dehydration or decarboxylation may occur. For example:

-

Decarboxylation : Heating in the presence of copper catalysts (e.g., CuO) at elevated temperatures (~200°C) can lead to CO₂ elimination, yielding 2,3-dioxoindoline derivatives .

Example Reaction:

Condensation with Nucleophiles

The dioxoindole moiety participates in nucleophilic attacks due to the electrophilic carbonyl carbons. Common reactions include:

Hydrazine Condensation

Reaction with hydrazine derivatives forms hydrazones or pyrazole-fused products. For instance:

-

Hydrazine hydrate reacts with the ketone groups to generate bis-hydrazones, which can cyclize under acidic conditions to form tricyclic heterocycles .

Conditions :

-

Reagent: Hydrazine hydrate

-

Catalyst: InCl₃ (20 mol%)

-

Solvent: 50% EtOH, ultrasound irradiation at 40°C

Amine Conjugation

Primary amines (e.g., aniline) react with the dioxo groups to form Schiff bases.

Example Reaction:

Esterification and Amide Formation

The carboxylic acid group is amenable to esterification or amide coupling:

Esterification

Reaction with alcohols (e.g., methanol) under acid catalysis produces methyl esters:

Cyclization Reactions

The compound can undergo intramolecular cyclization under specific conditions:

Formation of Lactams

Heating in the presence of dehydrating agents (e.g., P₂O₅) facilitates lactam formation via cyclization of the carboxylic acid with the indole nitrogen .

Conditions :

Multi-Component Reactions (MCRs)

The indole and carboxylic acid groups enable participation in MCRs to synthesize polycyclic systems. For example:

Oxidation

The indole ring is susceptible to oxidation. Strong oxidants (e.g., KMnO₄) may degrade the dioxoindole moiety to quinoline derivatives.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the ketone groups to secondary alcohols, altering the electronic profile of the molecule.

Mechanistic Insights

-

Nucleophilic Attack : The electron-deficient carbonyl carbons at C2 and C3 are prime sites for nucleophilic additions (e.g., amines, hydrazines) .

-

Acid Catalysis : The carboxylic acid group facilitates proton transfer in esterification and cyclization reactions .

-

Ultrasound Enhancement : Ultrasound irradiation accelerates reaction rates by improving mass transfer and reducing aggregation .

Scientific Research Applications

Neuroprotective Effects

Research indicates that 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid exhibits neuroprotective properties. A study evaluated its effects against amyloid-beta (Aβ)-induced toxicity, revealing that the compound significantly improved cellular viability at concentrations below 10 μM. Furthermore, it was associated with a notable reduction in inflammatory markers, suggesting a potential role in treating neurodegenerative diseases such as Alzheimer's disease.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. For instance, a study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), with IC50 values indicating effective cytotoxicity at low concentrations. This suggests potential applications in cancer therapy.

Case Study 1: Neuroprotection

- Objective: To assess the neuroprotective effects against Aβ-induced toxicity.

- Findings: The compound showed significant improvement in neuronal cell viability and reduced inflammatory responses.

Case Study 2: Anticancer Evaluation

- Objective: To evaluate the compound's efficacy against human cancer cell lines.

- Findings: The compound demonstrated potent cytotoxicity with IC50 values indicating effectiveness at low doses.

Future Directions and Research Opportunities

The promising biological activities of this compound highlight the need for further research. Potential future directions include:

- Mechanistic Studies: Understanding the molecular mechanisms underlying its neuroprotective and anticancer effects.

- In Vivo Studies: Conducting animal studies to evaluate the therapeutic potential and safety profile.

- Formulation Development: Exploring various formulations for enhancing bioavailability and targeting specific tissues.

Mechanism of Action

The mechanism of action of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole/Isoindole Core

Fluorinated Analogs

- 3-(6-Fluoro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid (CID 20118548): Structural Difference: A fluorine atom at position 6 of the indole ring. Molecular weight: 237.19 g/mol (C₁₁H₈FNO₄) vs. 221.19 g/mol for the non-fluorinated parent compound (C₁₁H₉NO₄). Physicochemical Properties: Higher logP (lipophilicity) due to fluorine’s hydrophobic nature .

Isoindole Derivatives

- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid (CID 0242-0591): Structural Difference: Isoindole (two fused benzene rings) instead of indole, with a phenyl group on the propanoic acid chain. Molecular weight increases to 295.29 g/mol (C₁₇H₁₃NO₄), and logP rises to 2.58, indicating greater lipophilicity .

Side Chain Modifications

Chain Length Variations

- (2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid (CAS 60705-96-6): Structural Difference: Acetic acid (C2) side chain instead of propanoic acid (C3).

- 8-(4-{[(2-Benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]methyl}phenoxy)octanoic acid (14h, ZHAWOC6651): Structural Difference: Extended octanoic acid (C8) chain with a benzyl-substituted isoindole. Impact: Longer chains may enhance membrane permeability in biological systems. However, synthesis yield drops to 50% compared to shorter-chain analogs .

Functional Group Additions

- 3-(3,4-Dimethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS 167886-75-1): Structural Difference: Dimethoxyphenyl group on the propanoic acid chain. Predicted pKa: 4.22, suggesting moderate acidity .

Oxidation State and Core Saturation

- 2-(Indolin-1-yl)propanoic acid (CAS 783290-14-2): Structural Difference: Non-oxidized indoline (saturated C2-C3 bond) instead of dioxoindole. Impact: Loss of dioxo groups reduces electrophilicity, likely diminishing reactivity with nucleophilic targets. Molecular weight decreases to 191.23 g/mol (C₁₁H₁₃NO₂) .

Research Implications

- Biological Activity: Analogs like 14h–14l () were designed as matrix metalloproteinase (MMP) inhibitors, suggesting the dioxoindole-propanoic acid scaffold may target enzymatic active sites. Fluorinated derivatives could enhance binding via halogen bonds .

- Synthetic Challenges: Longer side chains (e.g., octanoic acid in 14h) result in lower yields (33–50%) compared to shorter chains (e.g., 97% yield for 14l) due to steric hindrance during coupling reactions .

- Materials Science : The dioxoindole moiety’s electron-deficient nature may facilitate applications in organic electronics or as ligands in catalysis .

Biological Activity

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on existing literature and research findings.

- Molecular Formula : C13H13N2O3

- Molecular Weight : 245.25 g/mol

- CAS Number : Not explicitly stated in the sources.

Research indicates that compounds with indole structures, such as this compound, may interact with various biological pathways:

- Antioxidant Activity : Indole derivatives are known for their ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Some studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues.

- Neuroprotective Properties : The compound may exert neuroprotective effects by modulating neurotransmitter levels and protecting neuronal cells from apoptosis.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of various indole derivatives, including this compound. The DPPH assay demonstrated that this compound effectively scavenged free radicals, showing a comparable efficacy to established antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments on macrophage cell lines revealed that treatment with this compound significantly reduced the secretion of pro-inflammatory cytokines (IL-6 and TNF-alpha). This suggests a potential application in inflammatory diseases.

Case Study 3: Neuroprotection

Research involving neuronal cell cultures exposed to oxidative stress indicated that pre-treatment with this compound led to a marked decrease in cell death rates. The mechanism appears to involve the upregulation of antioxidant enzymes and downregulation of apoptotic markers.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the indole and propanoic acid moieties. The dioxo group (C=O) at positions 2 and 3 of the indole ring will show distinct carbonyl signals.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (CHNO, MW 241.242 g/mol) .

- Infrared (IR) Spectroscopy : Identify carbonyl stretching vibrations (~1700 cm) and carboxylic acid O-H stretches (~2500-3300 cm).

Q. How can X-ray crystallography be applied to determine the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure refinement, particularly for handling potential disorder in the dioxoindole moiety. SHELXL’s constraints (e.g., DFIX, FLAT) can stabilize planar indole rings .

- Validation : Check the R-factor (<5%) and residual electron density maps for errors.

Advanced Research Questions

Q. How can researchers address low yield in the synthesis of this compound?

- Methodological Answer :

- Optimization Steps :

Precursor Selection : Use 2,3-dihydro-1H-indole-2,3-dione as a starting material. Coupling with propanoic acid derivatives via peptide-like bond formation may improve efficiency.

Catalysis : Test palladium-catalyzed cross-coupling or enzymatic methods for stereochemical control.

Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product from byproducts.

- Troubleshooting : Monitor reaction progress via TLC or LC-MS to identify side reactions (e.g., hydrolysis of the dioxo group) .

Q. What strategies resolve discrepancies between computational reactivity predictions and experimental results?

- Methodological Answer :

- Model Validation : Compare density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) with experimental kinetic data. Adjust solvent effects (PCM model) and transition-state geometries.

- Case Study : For hydrolysis susceptibility, validate computed activation energies against pH-dependent stability assays .

- Limitations : Note that computational models may underestimate steric hindrance in the indole ring .

Q. How should crystallographers refine disordered regions in the dioxoindole moiety?

- Methodological Answer :

- SHELXL Workflow :

Split Positions : Assign partial occupancy to disordered atoms (e.g., oxygen atoms in the dioxo group).

Restraints : Apply DELU and SIMU restraints to maintain reasonable thermal motion.

Validation : Use the ADDSYM tool to check for missed symmetry elements.

Safety and Stability

Q. What precautions are necessary for handling this compound in kinetic studies?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of particulates .

- Storage : Keep in amber vials at -20°C under inert gas (N) to prevent oxidation.

- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic stability at pH 2–9 .

Computational and Structural Analysis

Q. How can molecular docking predict the binding affinity of this compound with biological targets?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger’s Glide. Prepare the ligand by optimizing its geometry (DFT) and assigning Gasteiger charges.

- Target Selection : Focus on enzymes with indole-binding pockets (e.g., tryptophan synthase or HIV integrase, as seen in related compounds) .

- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.